molecular formula C16H17NO4 B12465241 3-[(2,4-Dimethylphenyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

3-[(2,4-Dimethylphenyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B12465241
M. Wt: 287.31 g/mol
InChI Key: ZVVJKZOQIXYVMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2,4-Dimethylphenyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a complex organic compound with a unique bicyclic structure. This compound is characterized by its oxabicycloheptene core, which is fused with a carboxylic acid and a carbamoyl group attached to a dimethylphenyl ring. The compound’s structure imparts specific chemical properties that make it valuable in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,4-Dimethylphenyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the Diels-Alder reaction between cyclopentadiene and a suitable dienophile, followed by functional group transformations to introduce the carbamoyl and carboxylic acid groups. The reaction conditions often require controlled temperatures and the use of catalysts to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and advanced purification techniques are employed to ensure the consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(2,4-Dimethylphenyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like m-chloroperoxybenzoic acid (MCPBA) to form epoxides.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the carbamoyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include MCPBA for oxidation, hydrogen gas with palladium on carbon (Pd/C) for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation with MCPBA yields epoxides, while reduction with hydrogen gas and Pd/C results in reduced derivatives.

Scientific Research Applications

3-[(2,4-Dimethylphenyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(2,4-Dimethylphenyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Carbamoylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid: This compound shares a similar bicyclic structure but lacks the dimethylphenyl group.

    3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid: Another related compound with a methoxycarbonyl group instead of the carbamoyl group.

Uniqueness

3-[(2,4-Dimethylphenyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid is unique due to the presence of the dimethylphenyl group, which imparts specific chemical properties and reactivity. This structural feature distinguishes it from other similar compounds and contributes to its versatility in various applications.

Properties

Molecular Formula

C16H17NO4

Molecular Weight

287.31 g/mol

IUPAC Name

3-[(2,4-dimethylphenyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

InChI

InChI=1S/C16H17NO4/c1-8-3-4-10(9(2)7-8)17-15(18)13-11-5-6-12(21-11)14(13)16(19)20/h3-7,11-14H,1-2H3,(H,17,18)(H,19,20)

InChI Key

ZVVJKZOQIXYVMF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2C3C=CC(C2C(=O)O)O3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.